molecular formula C6H5Cl2N3 B3104501 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine CAS No. 148312-23-6

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine

Cat. No. B3104501
M. Wt: 190.03 g/mol
InChI Key: RHYYBHZFUCSINS-UHFFFAOYSA-N
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Patent
US04528027

Procedure details

A mixture of 28.5 g of cyclopropylamine and 50.5 g of triethylamine was added drop-by-drop to a stirred solution of 92.3 g of cyanuric chloride in 1.5 liters of dry acetone at room temperature. Then the acetone was evaporated and the residue was treated with a 1:1 v:v mixture of ice water and ether. The ether phase was separated and dried (MgSO4), and the ether was evaporated to give 2-cyclopropyl-4,6-dichloro-1,3,5-triazine (9A), as a white solid, m.p.: 106°-107° C.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
92.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(N)[CH2:3][CH2:2]1.C(N(CC)CC)C.[N:12]1[C:19]([Cl:20])=[N:18][C:16](Cl)=[N:15][C:13]=1[Cl:14]>CC(C)=O>[CH:1]1([C:16]2[N:18]=[C:19]([Cl:20])[N:12]=[C:13]([Cl:14])[N:15]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
92.3 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the acetone was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with a 1:1 v
ADDITION
Type
ADDITION
Details
v mixture of ice water and ether
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC(=NC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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